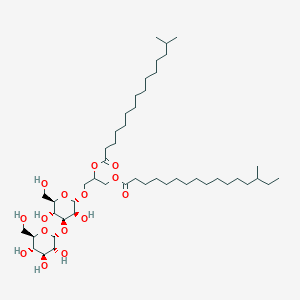
BF-7 Diglycosyl diacylglycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BF-7 Diglycosyl diacylglycerol is a naturally occurring compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a glycerolipid consisting of two fatty acid chains and two sugar molecules. BF-7 Diglycosyl diacylglycerol has been found in various plants, including soybeans, and has been shown to possess a range of biological activities.
Mécanisme D'action
The mechanism of action of BF-7 Diglycosyl diacylglycerol is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the body. Studies have shown that BF-7 Diglycosyl diacylglycerol can activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
BF-7 Diglycosyl diacylglycerol has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. BF-7 Diglycosyl diacylglycerol has also been found to possess anti-tumor properties by inducing apoptosis in cancer cells. Additionally, BF-7 Diglycosyl diacylglycerol has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic patients.
Avantages Et Limitations Des Expériences En Laboratoire
BF-7 Diglycosyl diacylglycerol has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized through enzymatic or chemical methods. Furthermore, BF-7 Diglycosyl diacylglycerol has been extensively studied, and its biological effects are well-documented. However, one limitation of BF-7 Diglycosyl diacylglycerol is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on BF-7 Diglycosyl diacylglycerol. One area of interest is its potential as a therapeutic agent for the treatment of diabetes. Studies have shown that BF-7 Diglycosyl diacylglycerol can improve insulin sensitivity and reduce blood glucose levels in diabetic patients. Further research is needed to determine the optimal dosage and administration of BF-7 Diglycosyl diacylglycerol for the treatment of diabetes.
Another area of interest is the potential of BF-7 Diglycosyl diacylglycerol as an anti-inflammatory agent. Studies have shown that BF-7 Diglycosyl diacylglycerol can reduce inflammation by inhibiting the production of inflammatory cytokines. Further research is needed to determine the mechanisms underlying this effect and to determine the potential of BF-7 Diglycosyl diacylglycerol as a therapeutic agent for the treatment of inflammatory diseases.
In conclusion, BF-7 Diglycosyl diacylglycerol is a naturally occurring compound with a range of potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-diabetic properties make it a promising candidate for further research. However, more studies are needed to fully understand the mechanisms underlying its biological effects and to determine its optimal dosage and administration for therapeutic use.
Méthodes De Synthèse
BF-7 Diglycosyl diacylglycerol can be synthesized through various methods, including enzymatic synthesis and chemical synthesis. Enzymatic synthesis involves the use of enzymes, such as lipases, to catalyze the reaction between diacylglycerol and sugar molecules. Chemical synthesis, on the other hand, involves the use of chemical reagents to produce the compound.
Applications De Recherche Scientifique
BF-7 Diglycosyl diacylglycerol has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. Studies have also shown that BF-7 Diglycosyl diacylglycerol can improve insulin resistance and reduce blood glucose levels in diabetic patients.
Propriétés
Numéro CAS |
156957-28-7 |
|---|---|
Nom du produit |
BF-7 Diglycosyl diacylglycerol |
Formule moléculaire |
C48H90O15 |
Poids moléculaire |
907.2 g/mol |
Nom IUPAC |
[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate |
InChI |
InChI=1S/C48H90O15/c1-5-35(4)27-23-19-15-11-7-9-12-16-20-24-28-39(51)58-32-36(60-40(52)29-25-21-17-13-8-6-10-14-18-22-26-34(2)3)33-59-47-45(57)46(42(54)38(31-50)61-47)63-48-44(56)43(55)41(53)37(30-49)62-48/h34-38,41-50,53-57H,5-33H2,1-4H3/t35?,36?,37-,38-,41-,42-,43+,44-,45+,46+,47+,48-/m1/s1 |
Clé InChI |
HDFSOYPNMIVZMT-WKKKTHSJSA-N |
SMILES isomérique |
CCC(C)CCCCCCCCCCCCC(=O)OCC(CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC(C)C |
SMILES |
CCC(C)CCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC(C)C |
SMILES canonique |
CCC(C)CCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC(C)C |
Synonymes |
1-(14-methylpalmitoyl)-2-(14-methylpentadecanoyl)-3-O-(alpha-D-glucopyranosyl-(1-3)-O-alpha-D-mannopyranosyl)glycerol BF-7 diglycosyl diacylglycerol diglycosyl diacylglycerol BF-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)
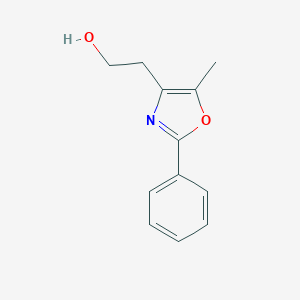
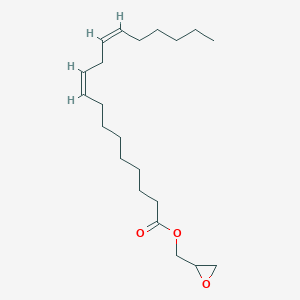
![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)
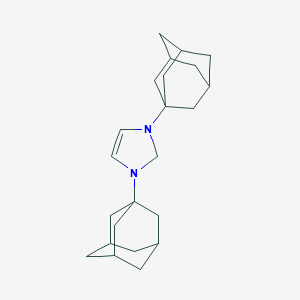
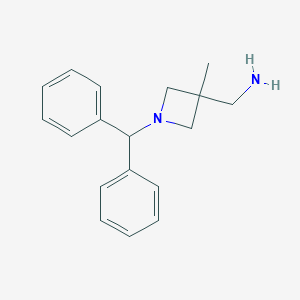
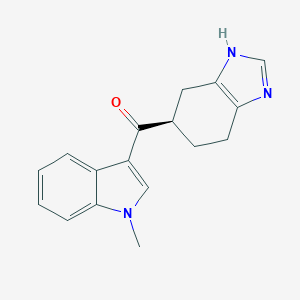
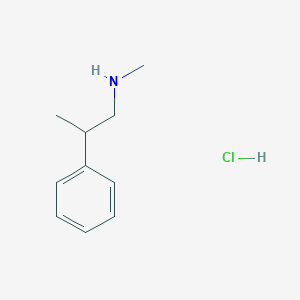
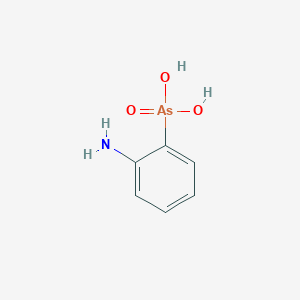
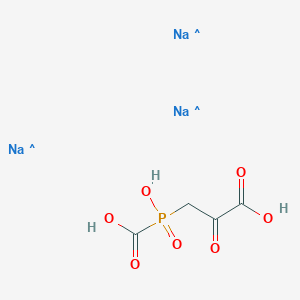
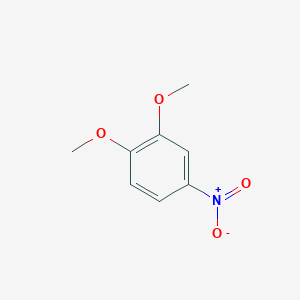
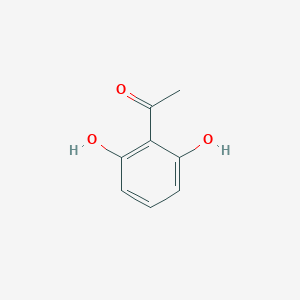
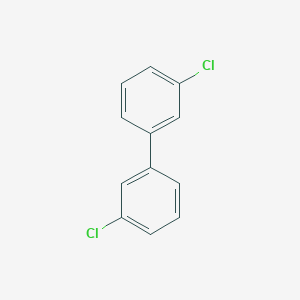
![3,5-Dimethyl-2h-furo[2,3-c]pyran-2-one](/img/structure/B134846.png)